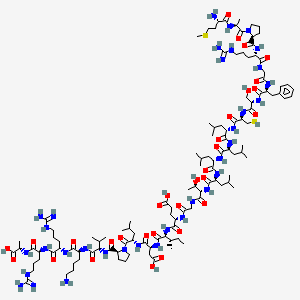
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-
描述
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, also known as 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, is a useful research compound. Its molecular formula is C10H7NO5S and its molecular weight is 253.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677526. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of 2-Nitroso-1-naphthol-4-sulfonic acid, also known as 4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid, are metal ions, particularly cobalt and nickel . These metals play crucial roles in various biological processes, including enzymatic reactions and the stabilization of protein structures.
Mode of Action
The compound interacts with its targets by forming chelate complexes . In the case of cobalt, it acts as a reagent, causing the oxidation of cobalt(II) ion to cobalt(III) ion . This interaction results in the formation of a dark brown insoluble organic substance and a red colored solid, indicative of the presence of cobalt .
Biochemical Pathways
The affected biochemical pathways primarily involve redox reactions. The compound’s ability to accept one and/or two electrons through a redox cycle is crucial for its activity . This redox cycle can lead to the formation of reactive oxygen species and nitrogen species, which can have various downstream effects, including the modulation of signal transduction pathways and the induction of oxidative stress .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific context of its use. For instance, in the presence of cobalt ions, the compound’s action results in the formation of a red colored solid, indicative of the presence of cobalt . In a broader biological context, the compound’s redox activity could potentially lead to oxidative stress, which can have various effects on cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Nitroso-1-naphthol-4-sulfonic acid. For instance, the compound’s ability to form chelate complexes with metal ions suggests that its activity would be influenced by the concentration of these ions in the environment . Additionally, factors such as pH could potentially influence the compound’s redox activity .
属性
IUPAC Name |
4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5S/c12-10-7-4-2-1-3-6(7)9(17(14,15)16)5-8(10)11-13/h1-5,12H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASPSNIEUBWWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063131 | |
| Record name | 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3682-32-4, 1787-54-8 | |
| Record name | 2-Nitroso-1-naphthol-4-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3682-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3-nitroso-1-naphthalenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitroso-1-naphthol-4-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3682-32-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-nitrosonaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-3-NITROSO-1-NAPHTHALENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T06PCA43O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-nitroso-1-naphthol-4-sulfonic acid in the provided research articles?
A1: The research primarily focuses on using 2-nitroso-1-naphthol-4-sulfonic acid as a chelating agent for the preconcentration and subsequent determination of trace metals in various matrices like alloys, biological, and environmental samples [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q2: How does 2-nitroso-1-naphthol-4-sulfonic acid facilitate preconcentration of metal ions?
A2: 2-Nitroso-1-naphthol-4-sulfonic acid forms stable, often colored, complexes with various metal ions. These complexes can then be selectively adsorbed onto a support material like microcrystalline naphthalene or packed columns, allowing for the separation and concentration of the target metal ions from the sample matrix [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q3: Which analytical techniques are commonly used in conjunction with 2-nitroso-1-naphthol-4-sulfonic acid for metal determination?
A3: Following preconcentration, various techniques are employed for metal quantification, including:
- Atomic Absorption Spectrometry (AAS): This technique is used for the quantitative determination of metals in a sample after the metal complex is eluted from the support material [, , ].
- Differential Pulse Polarography (DPP): This electrochemical technique offers high sensitivity for metal determination, particularly for antimony [, , ].
- Spectrophotometry: The colored metal complexes formed with 2-nitroso-1-naphthol-4-sulfonic acid allow for direct spectrophotometric determination. This can be enhanced by using derivative spectrophotometry for increased sensitivity and selectivity [, , , , , , , , , ].
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This highly sensitive technique is used for multi-element analysis and offers low detection limits for metals in complex matrices [].
Q4: Can 2-nitroso-1-naphthol-4-sulfonic acid be used for simultaneous determination of multiple metals?
A4: Yes, by leveraging differences in the electrochemical properties of metal complexes or applying techniques like derivative spectrophotometry, simultaneous determination of multiple metals is achievable [, , , , ].
Q5: What types of samples have been analyzed using this compound for trace metal determination?
A5: The research demonstrates the versatility of this approach for analyzing various samples, including:* Standard alloys: Analyzing alloys helps validate the accuracy and precision of the developed methods [, , , , , , ].* Biological samples: This includes serum for acetaminophen determination [], as well as broader applications for trace metals in biological matrices [, , , , , ].* Environmental samples: This encompasses natural waters [, , ] and potentially other environmental matrices for assessing trace metal contamination.
Q6: How does 2-nitroso-1-naphthol-4-sulfonic acid interact with metal ions?
A6: The compound acts as a chelating agent, meaning it forms coordinate bonds with metal ions through its oxygen and nitrogen atoms. This forms a stable, often colored, metal complex [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q7: What is the role of tetradecyldimethylbenzylammonium chloride (TDBA) in some of the described preconcentration methods?
A7: TDBA is a cationic surfactant that forms an ion-associated complex with the negatively charged metal-2-nitroso-1-naphthol-4-sulfonic acid chelate. This enhances the adsorption of the complex onto the support material, improving the preconcentration efficiency [, , , , , , , , , , , ].
Q8: Which materials have been used as support for the immobilization of the 2-nitroso-1-naphthol-4-sulfonic acid-metal complexes?
A8: The research highlights the use of:
- Microcrystalline naphthalene: This material provides a large surface area for adsorption and can be easily dissolved in organic solvents for subsequent analysis [, , , , , , , , , , , ].
- Columns packed with modified silica or naphthalene: This approach enables flow-through preconcentration, increasing sample throughput and reducing analysis time [, , , , , , , , , , ].
- Benzophenone: Similar to naphthalene, benzophenone acts as a solid support for the metal complex and can be dissolved for analysis [, ].
Q9: What factors influence the efficiency of metal preconcentration using 2-nitroso-1-naphthol-4-sulfonic acid?
A9: Several parameters can influence preconcentration efficiency, including:
- pH of the solution: The pH significantly affects the formation and stability of the metal-ligand complex, and thus the adsorption efficiency [, , , , , , , , , , , , , , , ].
- Concentration of 2-nitroso-1-naphthol-4-sulfonic acid and TDBA: Optimal concentrations ensure complete complexation and efficient adsorption [, , , , , , , , , , , , , , , ].
- Sample flow rate and volume: Optimizing these parameters maximizes the interaction time between the analyte and the adsorbent, leading to higher recoveries [, , , , , ].
- Interfering ions: The presence of other ions in the sample matrix can compete with the target metal ions for binding sites on the chelating agent, affecting the selectivity and sensitivity of the method [, , , , , , , , , , , , , , , ].
Q10: How do researchers overcome interferences from other ions in the sample matrix?
A10: Various strategies can be employed to mitigate interferences:
- pH optimization: Selecting a pH where the target metal ion forms a strong complex with 2-nitroso-1-naphthol-4-sulfonic acid while minimizing interference from other ions [, , , , , , , , , , , , , , , ].
- Masking agents: Adding masking agents can selectively complex with interfering ions, preventing their reaction with the chelating agent and improving the selectivity for the target metal [].
- Selective elution: Using different eluents with varying pH or composition can selectively elute the target metal from the column, separating it from interfering ions [, , , , ].
Q11: How can the sensitivity of spectrophotometric methods be improved when using 2-nitroso-1-naphthol-4-sulfonic acid?
A11: Employing derivative spectrophotometry can enhance sensitivity and selectivity. This technique involves calculating and analyzing the first, second, or higher-order derivatives of the absorbance spectrum, which can resolve overlapping peaks and improve the signal-to-noise ratio [, , , , , , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B3028789.png)






![Ethyl oxo[(2-oxopropyl)amino]acetate](/img/structure/B3028799.png)





